molecular formula C17H12F2N2OS B2857943 N-(2,4-difluorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide CAS No. 303997-94-6

N-(2,4-difluorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No. B2857943
CAS RN: 303997-94-6
M. Wt: 330.35
InChI Key: SGQRWZQPXWGTCH-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide, commonly known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in various conditions such as arthritis, gout, and menstrual cramps. Diflunisal belongs to the salicylate family of drugs and is structurally similar to aspirin. The chemical formula of Diflunisal is C13H8F2N2O2S.

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

N-(2,4-difluorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide: is a compound of interest in medicinal chemistry due to its potential as a pharmacophore. The presence of a thiazole ring, often found in drugs, suggests it could be a key scaffold in the design of new therapeutic agents. Its synthesis involves standard procedures, indicating scalability for pharmaceutical development .

Structural Biology: Crystallography

The compound’s ability to form crystals makes it valuable for X-ray crystallography studies. Understanding its 3D structure can provide insights into molecular interactions and binding affinities, which are crucial for drug discovery and design .

Oncology: Cancer Research

Fluorinated compounds like this one have shown promise in oncology. They can be used to design inhibitors targeting cancer pathways, such as mTOR/EGFR/iNOS/MAP2K1/FGFR/TGFB1, which are implicated in tumor growth and proliferation .

properties

IUPAC Name

N-(2,4-difluorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2OS/c1-10-15(23-17(20-10)11-5-3-2-4-6-11)16(22)21-14-8-7-12(18)9-13(14)19/h2-9H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQRWZQPXWGTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

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